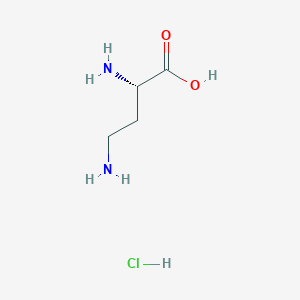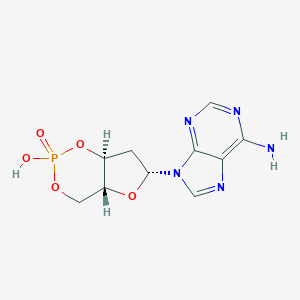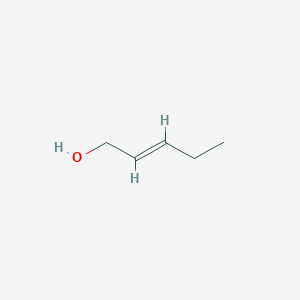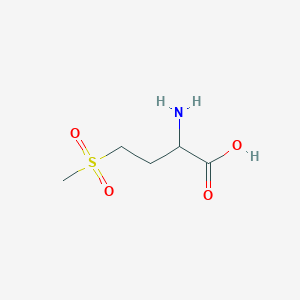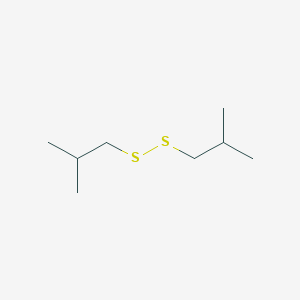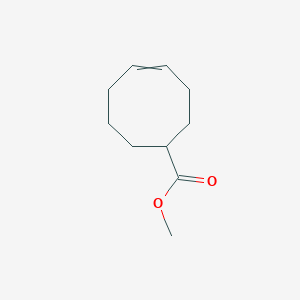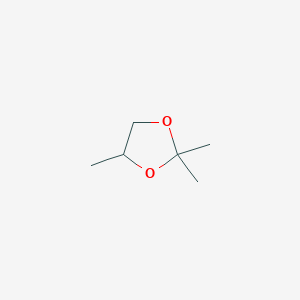![molecular formula C5H10ClNO3S B074487 3-[(2-Chloroethyl)sulfonyl]propanamide CAS No. 1562-40-9](/img/structure/B74487.png)
3-[(2-Chloroethyl)sulfonyl]propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide compounds like 3-chloro-N-(4-sulfamoylphenethyl)propanamide has been documented. These compounds are synthesized and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-ray single crystal determination. The molecular geometry, vibrational frequencies, chemical shifts, and absorption wavelengths are calculated using Density Functional Theory (DFT) and compared with experimental values (Durgun et al., 2016).
Molecular Structure Analysis
The detailed molecular structure analysis of these compounds reveals that they crystallize in specific space groups with defined unit cell parameters. The optimized geometry can well reproduce the crystal structure parameters, providing insights into the molecular structure and stability of these compounds (Durgun et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of sulfonamide compounds are extensively studied. This includes their reactivity with various heteronucleophiles and Grignard derivatives to afford allyl sulfones, indicating a versatile synthetic utility for further chemical modifications and applications in organic synthesis (Nájera & Sansano, 1992).
Physical Properties Analysis
The physical properties such as molecular electrostatic potential (MEP), natural bond orbital (NBO), frontier molecular orbital (FMO) analysis, thermodynamic properties, dipole moments, and HOMO-LUMO energy are computed to understand the physical characteristics of these compounds. Such analyses contribute to the understanding of the stability and reactivity of these compounds under different conditions (Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties, including the reactivity and the in vitro cytotoxic activity of these compounds against various tumor cells, are evaluated using assays like MTT. This highlights their potential as intermediates in the development of new compounds with specific biological activities, excluding drug-related applications (Durgun et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Analysis
3-[(2-Chloroethyl)sulfonyl]propanamide, a sulfonamide compound, has been synthesized and characterized through various spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single crystal determination. Computational methods like Density Functional Theory (DFT) have been utilized for molecular geometry, vibrational frequencies, 1H and 13C-NMR chemical shifts, and absorption wavelengths analysis, affirming the correlation between calculated results and experimental values. Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO) analysis, and other molecular properties have been computed, offering insights into the compound's structural and electronic characteristics (Durgun et al., 2016).
Pharmaceutical and Drug Design Relevance
Derivatives of 3-[(2-Chloroethyl)sulfonyl]propanamide have been explored for potential pharmaceutical applications. For instance, a series of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives were synthesized and evaluated as drug candidates for Alzheimer’s disease. The enzyme inhibition activity against acetylcholinesterase (AChE) and hemolytic activity of these compounds were studied, marking the substance's significance in medicinal chemistry and drug design (Rehman et al., 2018).
Quantum Chemical Studies and Drug Efficacy
Quantum chemical studies on compounds like 3-[(2-Chloroethyl)sulfonyl]propanamide derivatives, such as bicalutamide, have shed light on their potential in treating diseases like prostate cancer. These studies involve evaluating steric energy, visualizing excited state properties, and calculating energies associated with bonded and non-bonded interactions, providing a deep understanding of the drug's interaction at the molecular level (Otuokere & Amaku, 2015).
Mechanochemistry in Drug Synthesis
The use of mechanochemistry for the synthesis of pharmaceutically relevant sulfonyl-(thio)ureas, including known anti-diabetic drugs like tolbutamide, chlorpropamide, and glibenclamide, has been demonstrated. This method offers a novel approach to drug synthesis, potentially improving the efficiency and environmental impact of pharmaceutical production (Tan et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-chloroethylsulfonyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTOTNHGSMIASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397337 | |
| Record name | 3-[(2-chloroethyl)sulfonyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloroethyl)sulfonyl]propanamide | |
CAS RN |
1562-40-9 | |
| Record name | 3-[(2-chloroethyl)sulfonyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide,3-[(2-chloroethyl)sulfonyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




